molecular formula C10H21N3 B13655017 3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane

3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13655017
M. Wt: 183.29 g/mol
InChI Key: SBTPVVMJZXHXGO-UHFFFAOYSA-N
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Description

3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a key intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane typically involves the following steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core structure. This can be achieved through a 1,3-dipolar cycloaddition reaction between a suitable diene and a nitrone.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced via a nucleophilic substitution reaction using hydrazine hydrate under mild conditions.

    Isopropyl Substitution: The isopropyl group is introduced through an alkylation reaction using isopropyl bromide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrazine hydrate in ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazinyl derivatives.

Scientific Research Applications

3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bicyclic structure provides rigidity, enhancing its binding affinity to receptors.

Comparison with Similar Compounds

Similar Compounds

    8-(propan-2-yl)-3,8-diazabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the hydrazinyl group, making it less versatile in terms of chemical reactivity.

    2-Azabicyclo[3.2.1]octane: Another similar compound with a nitrogen-containing bicyclic core, but without the isopropyl and hydrazinyl groups.

Uniqueness

3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane is unique due to the presence of both the hydrazinyl and isopropyl groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl)hydrazine

InChI

InChI=1S/C10H21N3/c1-7(2)13-9-3-4-10(13)6-8(5-9)12-11/h7-10,12H,3-6,11H2,1-2H3

InChI Key

SBTPVVMJZXHXGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCC1CC(C2)NN

Origin of Product

United States

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